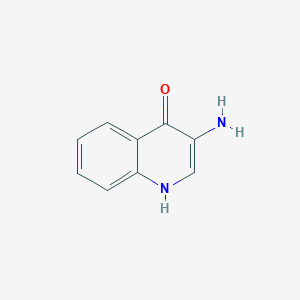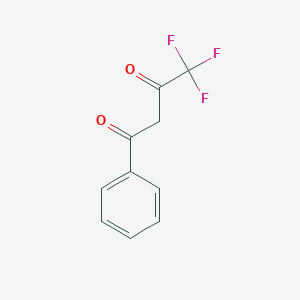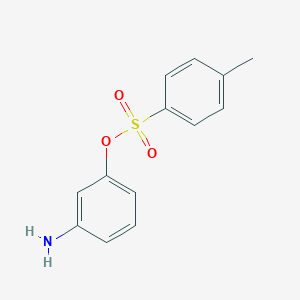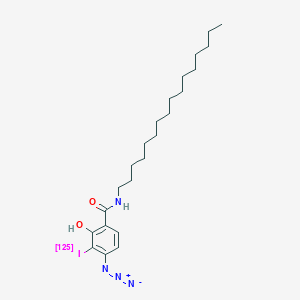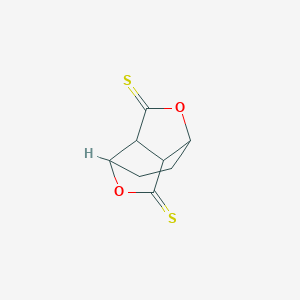![molecular formula C8H5NO2 B154197 Pyrano[4,3-C]pyridin-1-one CAS No. 134407-94-6](/img/structure/B154197.png)
Pyrano[4,3-C]pyridin-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrano[4,3-C]pyridin-1-one is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is also known as coumarin-4-pyridone or pyridocoumarin and is composed of a pyridine ring fused with a coumarin moiety. In
Mecanismo De Acción
The exact mechanism of action of Pyrano[4,3-C]pyridin-1-one is not fully understood. However, studies have suggested that this compound may exert its biological effects by modulating various signaling pathways and enzymes. For example, Pyrano[4,3-C]pyridin-1-one has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in cellular defense against oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Studies have demonstrated that Pyrano[4,3-C]pyridin-1-one exhibits a range of biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. It has also been reported to inhibit the growth of various cancer cell lines and induce apoptosis in these cells. In addition, Pyrano[4,3-C]pyridin-1-one has been shown to protect against oxidative stress-induced damage in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Pyrano[4,3-C]pyridin-1-one is its versatility in various applications. This compound can be easily synthesized, and its chemical structure can be modified to improve its properties. In addition, Pyrano[4,3-C]pyridin-1-one exhibits low toxicity, making it a promising candidate for further development. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Pyrano[4,3-C]pyridin-1-one. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another direction is the investigation of its potential applications in drug discovery and development. In addition, further studies are needed to elucidate the mechanism of action of Pyrano[4,3-C]pyridin-1-one and its effects on various biological systems. Finally, the development of new derivatives and analogs of this compound may lead to the discovery of more potent and selective compounds with improved properties.
Métodos De Síntesis
The synthesis of Pyrano[4,3-C]pyridin-1-one can be achieved through various methods. One of the most common methods involves the condensation of 4-hydroxycoumarin with pyridine-2,3-dicarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. Another method involves the reaction of 4-hydroxycoumarin with pyridine-2,3-dione in the presence of a catalyst such as zinc chloride. Both methods have been reported to yield high purity and good yields of Pyrano[4,3-C]pyridin-1-one.
Aplicaciones Científicas De Investigación
Pyrano[4,3-C]pyridin-1-one has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied as a potential anticancer agent due to its ability to induce apoptosis in cancer cells. In addition, Pyrano[4,3-C]pyridin-1-one has been explored as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
134407-94-6 |
|---|---|
Nombre del producto |
Pyrano[4,3-C]pyridin-1-one |
Fórmula molecular |
C8H5NO2 |
Peso molecular |
147.13 g/mol |
Nombre IUPAC |
pyrano[4,3-c]pyridin-1-one |
InChI |
InChI=1S/C8H5NO2/c10-8-7-1-3-9-5-6(7)2-4-11-8/h1-5H |
Clave InChI |
OJSPFIHFNRQMML-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=C1C(=O)OC=C2 |
SMILES canónico |
C1=CN=CC2=C1C(=O)OC=C2 |
Sinónimos |
1H-Pyrano[4,3-c]pyridin-1-one(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



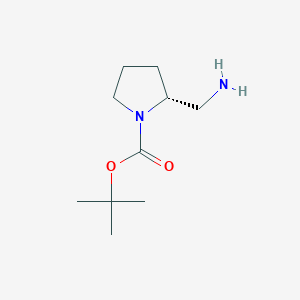
![4-Chloro-2-[(phenylthio)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B154118.png)
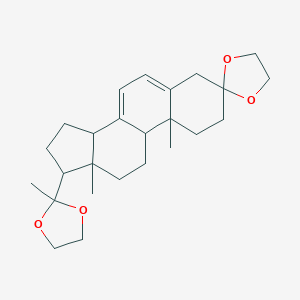
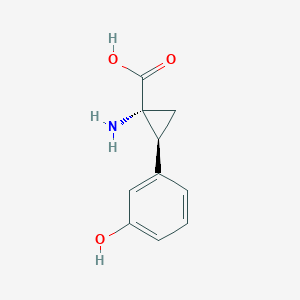
![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)
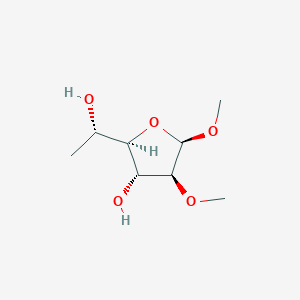
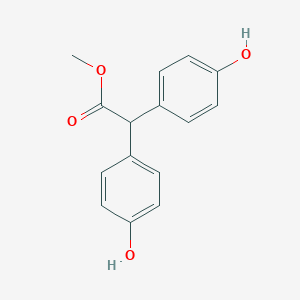

![17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B154129.png)
